5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H11N3O3S and its molecular weight is 349.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Thiazole-based heterocyclic amides, similar in structural motifs to the query compound, have been investigated for their antimicrobial properties. A study focusing on a thiazole-based heterocyclic amide reported synthesis, molecular characterization, and evaluation of antimicrobial activity against a range of microorganisms. This compound showed good antimicrobial activity, suggesting potential pharmacological and medical applications due to its ability to inhibit microbial growth (Çakmak et al., 2022).
Synthetic Methodologies and Reactivity
Research has also been conducted on the synthesis and reactions of electrophilic substitution involving furan- and thiazole-containing compounds. One study described the condensation of dihydroacenaphthylen-5-amine with furoyl chloride, leading to various electrophilic substitution reactions, showcasing the synthetic versatility of furan-containing compounds (Aleksandrov & Elchaninov, 2017).
Photophysical Properties
Furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes. These compounds, featuring furan alongside other heterocycles, were identified for their emission quantum efficiency and sensitivity to the microenvironment, underscoring the utility of furan-containing molecules in the development of responsive fluorescent probes for nucleic acids (Greco & Tor, 2007).
Antiprotozoal Activities
Isoxazole derivatives, analogous in part to the target compound by featuring a heterocyclic framework, have shown significant antiprotozoal activities. Research into dicationic 3,5-diphenylisoxazoles, which share structural similarities with the query compound, highlighted their potential against protozoan pathogens, indicating the relevance of such structures in the search for new antiprotozoal agents (Patrick et al., 2007).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological properties such as analgesic, antibacterial, anticonvulsant, antiparasitic, anti-inflammatory, and herbicidal activities . Some derivatives of thiazole are potent anti-HIV agents .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(furan-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-9-14(24-21-12)13-6-3-7-23-13)20-18-19-16-11-5-2-1-4-10(11)8-15(16)25-18/h1-7,9H,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDZQLZTYRWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.